d4-2-BE is primarily used as an internal standard in mass spectrometry (MS) experiments, particularly for the analysis of biological samples containing 2-bromoethanol (or its metabolites) [, ]. MS is a technique that identifies and quantifies molecules based on their mass-to-charge ratio.
During an MS analysis, the sample containing the analyte (2-bromoethanol) and the internal standard (d4-2-BE) are simultaneously introduced into the instrument. Both compounds ionize and form charged particles with specific mass-to-charge ratios. By comparing the signal intensities of the analyte and the internal standard peaks, researchers can accurately quantify the amount of the analyte present in the sample, even if other components in the sample have overlapping peaks with the analyte.
The advantage of using d4-2-BE as an internal standard lies in its identical chemical properties to 2-bromoethanol, except for the mass difference due to deuterium incorporation. This ensures that both compounds experience the same ionization efficiency and matrix effects within the MS instrument, leading to a more accurate and reliable quantification of the analyte.
d4-2-BE can be used as a tracer molecule in studies investigating the metabolism of 2-bromoethanol in living organisms []. By administering d4-2-BE to an organism, researchers can track the fate of the molecule within the body as it undergoes various metabolic transformations.
2-Bromoethanol-1,1,2,2-d4 is an isotopically labeled compound characterized by the molecular formula C2H5BrO and a molecular weight of 128.99 g/mol. It is a chiral molecule, meaning it exists in two enantiomeric forms that are mirror images of each other. This compound is primarily utilized in scientific research, particularly in biochemical and physiological studies, due to its ability to label proteins, nucleic acids, and other biomolecules. The presence of deuterium (D) isotopes enhances its utility in various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The synthesis of 2-Bromoethanol-1,1,2,2-d4 can be achieved through several methods:
These methods allow for the incorporation of deuterium at specific positions within the molecule, enhancing its utility in research applications .
2-Bromoethanol-1,1,2,2-d4 has various applications in scientific research:
Studies involving 2-Bromoethanol-1,1,2,2-d4 focus on its interactions with various biological molecules. For instance:
Such studies contribute valuable insights into biochemical processes and drug interactions .
Several compounds share structural similarities with 2-Bromoethanol-1,1,2,2-d4. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Bromoethanol | C2H5BrO | Non-deuterated version; used similarly but lacks isotopic labeling. |
Ethanol | C2H6O | No halogen; serves as a base for synthesis but lacks bromine functionality. |
1-Bromo-2-propanol | C3H7BrO | Longer carbon chain; different reactivity profile due to position of bromine. |
3-Bromopropanol | C3H7BrO | Different structure; used in similar applications but with distinct properties. |
The isotopic labeling of 2-Bromoethanol-1,1,2,2-d4 provides unique advantages in research settings that are not present in its non-deuterated counterparts or other similar compounds .
Corrosive;Acute Toxic;Health Hazard